molecular formula C17H13ClN2O2S B3997386 (5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

(5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3997386
M. Wt: 344.8 g/mol
InChI Key: AHIXMDIYPQNTQL-PTNGSMBKSA-N
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Description

(5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that combines a thiazolidine-2,4-dione core with a pyrrole and chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with 1H-pyrrole-2-carbaldehyde to form an intermediate, which is then reacted with 3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

(5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which (5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in the compound’s biological activity. The pathways involved can vary depending on the application, but often include modulation of cellular processes such as apoptosis or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    Double half-Heusler alloys: Although not structurally similar, these compounds share some applications in material science.

Uniqueness

What sets (5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5Z)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c1-2-9-20-16(21)15(23-17(20)22)11-14-4-3-10-19(14)13-7-5-12(18)6-8-13/h2-8,10-11H,1,9H2/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIXMDIYPQNTQL-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=CN2C3=CC=C(C=C3)Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
(5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
(5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione

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